molecular formula C21H20N2O2S B15036476 (2E)-3-{3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-1-cyclopropylprop-2-en-1-one

(2E)-3-{3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-1-cyclopropylprop-2-en-1-one

Cat. No.: B15036476
M. Wt: 364.5 g/mol
InChI Key: WHYNNNDIYNCTCH-UXBLZVDNSA-N
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Description

(E)-3-{3-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-4-METHOXYPHENYL}-1-CYCLOPROPYL-2-PROPEN-1-ONE is a complex organic compound characterized by its unique structure, which includes a benzimidazole moiety, a methoxyphenyl group, and a cyclopropyl-propenone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-{3-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-4-METHOXYPHENYL}-1-CYCLOPROPYL-2-PROPEN-1-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzimidazole Moiety: This can be achieved by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid.

    Thioether Formation: The benzimidazole is then reacted with a thiol to introduce the sulfanyl group.

    Alkylation: The sulfanyl group is alkylated using a suitable alkyl halide.

    Coupling with Methoxyphenyl Group: The alkylated benzimidazole is then coupled with a methoxyphenyl derivative.

    Formation of the Cyclopropyl-Propenone Linkage: The final step involves the formation of the cyclopropyl-propenone linkage through a series of reactions, including aldol condensation and cyclopropanation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-3-{3-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-4-METHOXYPHENYL}-1-CYCLOPROPYL-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group in the propenone linkage can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its benzimidazole moiety suggests potential as an antimicrobial or antiparasitic agent.

    Medicine: It may have applications in drug development, particularly for diseases where benzimidazole derivatives are known to be effective.

    Industry: It could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-3-{3-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-4-METHOXYPHENYL}-1-CYCLOPROPYL-2-PROPEN-1-ONE is likely related to its ability to interact with biological targets such as enzymes or receptors. The benzimidazole moiety can bind to specific sites on proteins, potentially inhibiting their function. The sulfanyl group may also play a role in modulating the compound’s activity by forming reversible covalent bonds with thiol groups on proteins.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds such as albendazole and mebendazole, which are used as antiparasitic agents.

    Methoxyphenyl Derivatives: Compounds like anisole and its derivatives, which are used in various chemical syntheses.

    Cyclopropyl-Propenone Derivatives: Compounds with similar linkages that are used in medicinal chemistry.

Uniqueness

(E)-3-{3-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]-4-METHOXYPHENYL}-1-CYCLOPROPYL-2-PROPEN-1-ONE is unique due to its combination of structural features, which may confer specific biological activities not seen in other compounds. Its ability to undergo various chemical reactions also makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C21H20N2O2S

Molecular Weight

364.5 g/mol

IUPAC Name

(E)-3-[3-(1H-benzimidazol-2-ylsulfanylmethyl)-4-methoxyphenyl]-1-cyclopropylprop-2-en-1-one

InChI

InChI=1S/C21H20N2O2S/c1-25-20-11-7-14(6-10-19(24)15-8-9-15)12-16(20)13-26-21-22-17-4-2-3-5-18(17)23-21/h2-7,10-12,15H,8-9,13H2,1H3,(H,22,23)/b10-6+

InChI Key

WHYNNNDIYNCTCH-UXBLZVDNSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2CC2)CSC3=NC4=CC=CC=C4N3

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2CC2)CSC3=NC4=CC=CC=C4N3

Origin of Product

United States

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